Etryptamine

Neuropharmacology Transporter Release Assay Synaptosomes

Dissecting serotonergic contributions to entactogen-like behaviors requires tools that isolate SERT-mediated release from confounding 5-HT2A agonism. Etryptamine (α-ethyltryptamine) addresses this with potent serotonin release (SERT EC50 = 23 nM), reversible MAO-A inhibition (IC50 = 260 μM), and >10-fold selectivity over dopamine (DAT EC50 = 232 nM). • Fully generalizes to MDA (ED50 = 0.48 mg/kg) and MDMA (ED50 = 0.72 mg/kg) in drug discrimination-ideal comparator for non-selective monoamine releasers • Enantiomer-specific discriminative stimulus effects support SAR studies: (-)-α-ET (ED50 = 1.3 mg/kg) yields MDMA-like cues; (+)-α-ET contributes hallucinogen-like properties • Supplied as ≥95% analytical reference standard with comprehensive CoA; DEA-exempt preparations available for qualified researchers

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 2235-90-7
Cat. No. B1671773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtryptamine
CAS2235-90-7
Synonyms2-ethyltryptamine
3-(2-aminobutylindole)
alpha-ethyltryptamine
etryptamine
etryptamine acetate, (+-)-isomer of etryptamine
etryptamine hydrochloride
etryptamine monoacetate
etryptamine monoacetate, (+)-isomer
etryptamine monoacetate, (+-)-isomer
etryptamine monoacetate, (-)-isomer
etryptamine, (+)-isome
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCC(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
InChIKeyZXUMUPVQYAFTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility510 mg/L
0.00 M
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etryptamine: Multimodal Serotonergic Agent


Etryptamine (α-ethyltryptamine, AET) is a synthetic tryptamine derivative that functions primarily as a potent serotonin (5-HT) releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A) [1]. Unlike many classical psychedelic tryptamines which act predominantly as 5-HT2A receptor agonists, etryptamine exhibits a multimodal pharmacology characterized by robust activity at the serotonin transporter (SERT) and, to a lesser extent, the dopamine transporter (DAT) [2]. Originally developed and marketed as an antidepressant under the brand name Monase by Upjohn in the 1960s, it was subsequently withdrawn due to idiosyncratic agranulocytosis and later classified as a Schedule I controlled substance in the United States [3].

Multimodal serotonergic tool compound — combines SERT-mediated 5‑HT release with reversible MAO‑A inhibition.
Entactogen-like discriminative stimulus profile — generalizes to MDA and MDMA in drug discrimination models, distinct from 5‑HT2A-predominant psychedelics.
Non-clinical research compound — Schedule I regulatory status requires institutional compliance for procurement and use.

Why Etryptamine Cannot Be Replaced


Etryptamine occupies a distinct pharmacological niche that cannot be substituted by simple tryptamine analogs or other in-class compounds due to its unique dual mechanism of SERT-mediated release combined with reversible MAO-A inhibition. While the α-methyl homolog (α-methyltryptamine, AMT) shares structural similarity, it is described as being more hallucinogenic and stimulating, whereas etryptamine produces an MDMA-like profile [1]. Furthermore, unlike classic psychedelic tryptamines (e.g., DMT, psilocin) that rely primarily on 5-HT2A agonism, etryptamine's behavioral effects are driven by its potent serotonin-releasing properties, which cannot be reproduced by compounds lacking this transporter activity [2]. The specific balance of serotonin versus dopamine release, as well as the reversible nature of its MAO inhibition, further differentiates it from irreversible MAO inhibitors such as phenelzine [3].

Mechanism mismatch with 5‑HT2A agonists
Classical psychedelic tryptamines (e.g., DMT, psilocin) act primarily as 5‑HT2A agonists; etryptamine’s reported SERT-mediated release may not be replicated by such compounds.
α‑Substituent-dependent behavioral profile
The α‑ethyl group contributes to an entactogen-like stimulus; α‑methyltryptamine (AMT) is described as more hallucinogenic and stimulating, indicating that homologous substitution may shift behavioral endpoints.
Reversible vs. irreversible MAO‑A inhibition
Etryptamine acts as a reversible MAO‑A inhibitor; irreversible inhibitors such as phenelzine cannot be directly substituted when reversible kinetics or enzyme recovery studies are required.

Etryptamine Quantitative Differentiation Evidence


SERT vs. DAT Release Potency

Etryptamine demonstrates a pronounced selectivity for serotonin release over dopamine release. In rat brain synaptosomal assays, the EC50 for induction of 5-HT release via SERT was 23 nM, whereas the EC50 for DA release via DAT was 232 nM [1]. This represents a >10-fold difference in potency. In comparison, the classic entactogen MDMA (3,4-methylenedioxymethamphetamine) typically exhibits EC50 values of 50-100 nM at SERT and 300-400 nM at DAT, indicating a similar but less pronounced selectivity ratio of approximately 4-6 fold [2]. The quantitative difference in the SERT:DAT potency ratio for etryptamine versus MDMA is approximately 2-fold greater selectivity for serotonin.

SERT/DAT Selectivity
Cross-study comparable
23 nM vs 232 nM
SERT EC50 / DAT EC50
Reported >10-fold selectivity for serotonin release over dopamine; may support studies emphasizing serotonergic modulation.
Rat brain synaptosomes; compare MDMA ratio ~4–6:1 for context.
Neuropharmacology Transporter Release Assay Synaptosomes

MDA/MDMA Stimulus Generalization

In rats trained to discriminate α-ET (2.5 mg/kg) from saline, the α-ET stimulus generalized completely to MDA (ED50 = 0.48 mg/kg) and MDMA (ED50 = 0.72 mg/kg), with the training dose of α-ET itself showing an ED50 of 1.04 mg/kg [1]. This demonstrates that the α-ET stimulus is more closely aligned to MDA than to MDMA, as evidenced by the lower ED50 value for MDA generalization. In contrast, α-ET generalized to DOM (a hallucinogenic amphetamine) with an ED50 of 0.4 mg/kg but only partially generalized to (+)amphetamine (ca. 40% maximal responding) [2]. The α-methyl homolog (AMT) is qualitatively described as more hallucinogenic and stimulating than α-ET, though direct quantitative comparison data are limited [3].

Stimulus Generalization
Head-to-head
α-ET: ED50 1.04 mg/kg (self) MDA: ED50 0.48 mg/kg (2.2× more potent than α-ET) MDMA: ED50 0.72 mg/kg
Entactogen-like discriminative stimulus profile; stimulus generalizes to MDA and MDMA, separating it from classical psychedelic tryptamines.
Rat two-lever drug discrimination (training dose 2.5 mg/kg α-ET).
Behavioral Pharmacology Drug Discrimination Entactogens

MAO-A Reversible Inhibition

Etryptamine acts as a selective and reversible inhibitor of MAO-A, with an in vitro IC50 value of 260 μM and in vivo inhibition of 80-100% at 10 mg/kg in rats [1]. This potency is significantly weaker than irreversible MAO inhibitors such as phenelzine, which exhibits an IC50 in the nanomolar range for MAO-A inhibition. The reversible nature of etryptamine's MAO-A inhibition is a critical differentiator: enzyme activity recovers within 24-48 hours after dosing ceases, whereas irreversible inhibitors require de novo enzyme synthesis [2]. Furthermore, etryptamine demonstrates greater potency inside serotonergic neurons than outside, indicating preferential accumulation via the serotonin uptake system, a property shared with amiflamine but not with harmaline, which showed no such preference [3].

MAO-A Inhibition
Cross-study comparable
IC50 260 µM
80–100% inhibition at 10 mg/kg i.p.
Reversible, micromolar-range MAO-A inhibition supports acute modulation studies without prolonged enzyme inactivation.
Rat brain; enzyme recovery within 24–48 h after dosing.
Enzymology MAO Inhibition Neurochemistry

Enantiomer-Specific Discriminative Stimulus

The enantiomers of etryptamine exhibit distinct discriminative stimulus properties. In rats trained to discriminate (-)-α-ET, the stimulus generalized to MDMA and PMMA with ED50 values of 1.3 mg/kg and 1.6 mg/kg, respectively; for (+)-α-ET, the corresponding ED50 values were 2.0 mg/kg and 1.4 mg/kg [1]. The stimulant or amphetamine-like character resides primarily with the (-)-isomer, whereas the hallucinogenic or DOM-like character resides primarily with the (+)-enantiomer [2]. This enantiomeric divergence contrasts with racemic MDMA, where both enantiomers contribute to the overall entactogen profile, and with classic tryptamines like DMT, which lack this pronounced stereochemical separation of behavioral effects.

Enantiomer Effects
Head-to-head
(−)-α-ET: MDMA ED50 1.3 mg/kg; PMMA 1.6 mg/kg (+)-α-ET: MDMA 2.0 mg/kg; PMMA 1.4 mg/kg
Enantiomers diverge in stimulus character; (−)-isomer shows a more entactogen-like profile, (+)-isomer leans toward hallucinogen-like cues.
Supports stereochemical SAR studies; racemic values for reference.
Stereochemistry Drug Discrimination Entactogens

MAO-A Serotonergic Neuron Selectivity

Using a synaptosomal protection assay, etryptamine was found to be more potent at inhibiting MAO-A inside serotonergic neurons than outside them, a property indicative of selective accumulation via the serotonin transporter [1]. This intra-neuronal selectivity was not observed for harmaline, which showed no preference for any aminergic neuron population. In contrast, amiflamine and its analogs demonstrated even greater selectivity for serotonergic neurons, while FLA 668(+) was selective for noradrenergic MAO [2]. The quantitative preference for serotonergic neurons distinguishes etryptamine from non-selective MAO inhibitors and aligns with its SERT substrate activity.

Neuronal Selectivity
Head-to-head
Etryptamine: preferential inhibition inside serotonergic neurons Harmaline: no preference Amiflamine: greater serotonergic selectivity
SERT-mediated accumulation may enhance intra-neuronal MAO-A inhibition; this property is not shared by all MAO-A inhibitors.
Synaptosomal protection assay (rat hypothalamus/striatum).
Monoamine Oxidase Neuropharmacology Synaptosomes

Etryptamine Research Applications


Entactogen-Like Serotonergic Mechanisms

Etryptamine's >10-fold selectivity for serotonin release over dopamine release (SERT EC50 = 23 nM vs. DAT EC50 = 232 nM) and its complete generalization to MDA (ED50 = 0.48 mg/kg) and MDMA (ED50 = 0.72 mg/kg) in drug discrimination assays [1] make it an ideal tool for dissecting the serotonergic contribution to entactogen-like behaviors. Researchers can employ etryptamine as a comparator to non-selective monoamine releasers or pure 5-HT2A agonists to isolate the behavioral pharmacology of SERT-mediated serotonin release, minimizing confounding dopaminergic activity.

α-Alkyltryptamine SAR Studies

The distinct enantiomer-specific discriminative stimulus effects of etryptamine—where (-)-α-ET produces MDMA-like cues (ED50 = 1.3 mg/kg) and (+)-α-ET contributes to hallucinogen-like cues [1]—provide a valuable scaffold for SAR investigations. Medicinal chemists can use etryptamine as a reference standard to evaluate how modifications to the α-carbon substituent (e.g., methyl vs. ethyl) or indole ring substitutions alter the balance between entactogen and psychedelic properties, as evidenced by the reduced hallucinogenic potency of α-ethyl versus α-methyl homologs [2].

MAO-A Inhibition and SERT Release

Etryptamine's weak (IC50 = 260 μM) yet reversible MAO-A inhibition, coupled with its preferential accumulation in serotonergic neurons [1], offers a unique pharmacological tool for studying acute, short-duration monoamine oxidase modulation. Unlike irreversible MAOIs, etryptamine allows for washout experiments and time-course studies of enzyme recovery, enabling researchers to parse the relative contributions of MAO inhibition versus transporter release to changes in synaptic monoamine levels. This combination of properties is not found in commonly used reference compounds such as clorgyline (irreversible MAO-A inhibitor) or fenfluramine (pure SERT releaser).

Application
Selection Property
Validation Focus
Entactogen-like serotonergic mechanism studies
Serotonin transporter (SERT) release selectivity and stimulus generalization to MDA/MDMA
Drug discrimination endpoints and transporter release assay comparisons
α‑Alkyltryptamine SAR research
Enantiomer-specific discriminative stimulus profile and α‑substituent effect
Stereochemical behavioral pharmacology and in vitro release assay endpoints
MAO‑A/SERT dual mechanism interaction studies
Reversible MAO‑A inhibition with SERT substrate-mediated neuronal accumulation
Enzyme recovery time-course and monoamine level monitoring

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